(1R)-6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural properties. This compound features a tetrahydronaphthalene core with a benzyloxy substituent at the 6-position and an amine group at the 1-position. The specific stereochemistry of the compound, denoted by the (1R) configuration, plays a crucial role in its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several key steps:
Starting Material: The synthesis often begins with a naphthalene derivative.
Functional Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the naphthalene ring is replaced by a benzyloxy group.
Reduction: The naphthalene ring is then partially reduced to form the tetrahydronaphthalene core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(1R)-6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can further modify the tetrahydronaphthalene core or the benzyloxy group.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or sulfonates are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
(1R)-6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is used in studies of enzyme interactions and receptor binding due to its specific stereochemistry.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the amine functionality play crucial roles in binding to these targets, influencing cellular pathways and biological responses. The stereochemistry of the compound ensures selective binding and activity, which is essential for its effectiveness in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(1R)-6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine: shares similarities with other tetrahydronaphthalene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both the benzyloxy and amine groups. These features contribute to its distinct biological activity and make it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C17H19NO |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
(1R)-6-phenylmethoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C17H19NO/c18-17-8-4-7-14-11-15(9-10-16(14)17)19-12-13-5-2-1-3-6-13/h1-3,5-6,9-11,17H,4,7-8,12,18H2/t17-/m1/s1 |
InChI Key |
FASGNUBUMGBAQT-QGZVFWFLSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2)OCC3=CC=CC=C3)N |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.